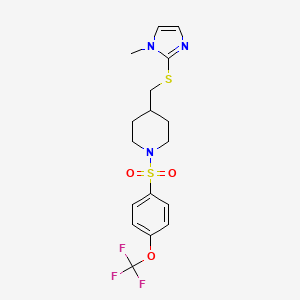

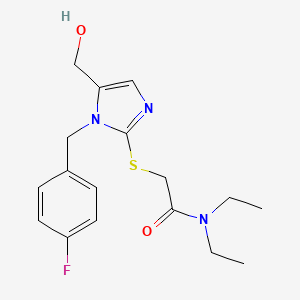

![molecular formula C10H11N3O2 B2656412 1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid CAS No. 57411-73-1](/img/structure/B2656412.png)

1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1H-Pyrazolo[3,4-b]pyridines are a group of heterocyclic compounds presenting two possible tautomeric forms: the 1H- and 2H-isomers . They have been the subject of numerous studies due to their close similarity with the purine bases adenine and guanine .

Synthesis Analysis

The synthesis of 1H-pyrazolo[3,4-b]pyridine derivatives has been systematized according to the method to assemble the pyrazolopyridine system . Various synthetic strategies and approaches have been reported from 2017 to 2021 .Molecular Structure Analysis

1H-Pyrazolo[3,4-b]pyridines can present two isomeric structures . The diversity of the substituents present at positions N1, C3, C4, C5, and C6 has been analyzed .Chemical Reactions Analysis

Tropomyosin receptor kinases (TRKs) are associated with the proliferation and differentiation of cells, and thus their continuous activation and overexpression cause cancer . Based on scaffold hopping and computer-aided drug design, 38 pyrazolo[3,4-b]pyridine derivatives were synthesized .Scientific Research Applications

Synthesis and Functionalization

Experimental and Theoretical Studies on Functionalization Reactions : Functionalization reactions of related pyrazole compounds were investigated, demonstrating the versatility of pyrazole derivatives in synthetic chemistry. The reactions yielded carboxamide and imidazo[4,5-b]pyridine derivatives, highlighting the potential for creating diverse molecular structures from pyrazole bases (İ. Yıldırım, F. Kandemirli, E. Demir, 2005).

Facile Synthesis of Pyrazolo[3,4-b]pyridine Products : A study reported the efficient synthesis of novel pyrazolo[3,4-b]pyridine products through condensation reactions. This underscores the chemical flexibility of pyrazole derivatives in forming complex heterocycles, which could be essential for developing new pharmaceuticals or materials (Aseyeh Ghaedi et al., 2015).

Structural and Vibrational Studies

- Theoretical and Experimental Investigations on Structure : This research focused on the structure and vibrational spectra of pyrazolo[3,4-b]pyridine derivatives, offering insights into the molecular dynamics and stability of these compounds. Such studies are crucial for understanding the physicochemical properties of potential pharmaceuticals or materials (Khaled Bahgat et al., 2009).

Library of Fused Pyridine Carboxylic Acids

- Combes-type Reaction for Fused Pyridines : A library of fused pyridine carboxylic acids was generated, highlighting a method for creating diverse heterocyclic compounds that could be useful in drug discovery and development. The study also emphasized the applicability of these compounds in combinatorial chemistry for synthesizing novel molecules (D. Volochnyuk et al., 2010).

Synthesis of Antimycobacterial Agents

- Isosteres of Pyridine- and Pyrazinecarboxylic Acids : Research into the synthesis of substituted isosteres for pyridine- and pyrazinecarboxylic acids provided avenues for antimycobacterial agents. This demonstrates the potential health applications of pyrazole derivatives in treating infectious diseases (M. Gezginci, Andmalcolm A. Martin, S. Franzblau, 1998).

properties

IUPAC Name |

1,3,6-trimethylpyrazolo[3,4-b]pyridine-5-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3O2/c1-5-8(10(14)15)4-7-6(2)12-13(3)9(7)11-5/h4H,1-3H3,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZWIHKVNALDKET-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C2C(=NN(C2=N1)C)C)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

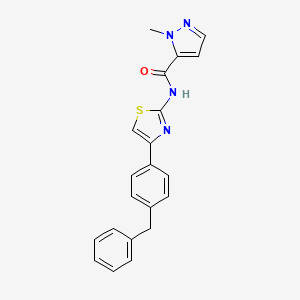

![(E)-3-[1-(4-chlorophenyl)-2,5-dimethylpyrrol-3-yl]-2-cyano-N-[5-[(2,5-dichlorophenyl)methyl]-1,3-thiazol-2-yl]prop-2-enamide](/img/structure/B2656329.png)

![Methyl 4-[(5-benzyl-3-carbamoyl-4-methylthiophen-2-yl)amino]-4-oxobutanoate](/img/structure/B2656330.png)

![N-(3-chloro-4-fluorophenyl)-2-(3-oxo-6-(p-tolylthio)-[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl)acetamide](/img/structure/B2656333.png)

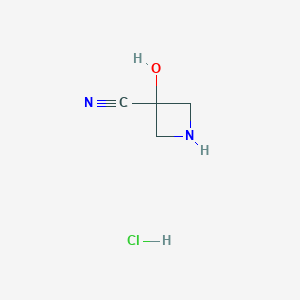

![2-bromo-5H,6H,8H-imidazo[2,1-c][1,4]oxazine-3-carbonitrile hydrochloride](/img/structure/B2656334.png)

![5-chloro-N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-methylbenzenesulfonamide](/img/structure/B2656335.png)

![N-benzyl-2-((6-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2656338.png)

![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-1-(2-fluorophenyl)methanesulfonamide](/img/structure/B2656339.png)

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-((2-(4-chlorophenyl)-1H-indol-3-yl)thio)ethyl)acrylamide](/img/structure/B2656346.png)

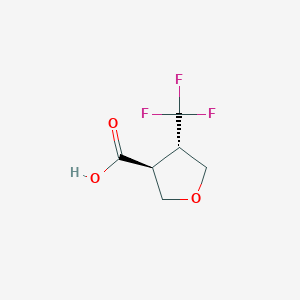

![N-[2-chloro-5-(trifluoromethyl)phenyl]-1-[2-(2-fluorophenoxy)acetyl]azetidine-3-carboxamide](/img/structure/B2656351.png)